8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H25FN8O2S and its molecular weight is 496.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a crucial role in the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Mode of Action
The compound inhibits ENTs in an irreversible and non-competitive manner . It is more selective to ENT2 than to ENT1 . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .
Biochemical Pathways
By inhibiting ENTs, the compound affects the transport of nucleosides and nucleoside analogues. This can influence nucleotide synthesis and chemotherapy, as well as regulate extracellular adenosine levels in the vicinity of its receptors .
Result of Action
The inhibition of ENTs by the compound can lead to changes in nucleotide synthesis and chemotherapy. It can also affect the regulation of extracellular adenosine levels, influencing adenosine-related functions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors.
Properties
IUPAC Name |
8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN8O2S/c1-15-7-8-25-21(26-15)35-14-13-32-18-19(29(2)23(34)28-20(18)33)27-22(32)31-11-9-30(10-12-31)17-6-4-3-5-16(17)24/h3-8H,9-14H2,1-2H3,(H,28,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEXJRJBFYQYHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5F)N(C(=O)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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